![molecular formula C25H21NO6 B2484561 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide CAS No. 865283-19-8](/img/structure/B2484561.png)
3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TMCB and has been synthesized using various methods.
Scientific Research Applications
Anticancer Activity
A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared and screened for their in vitro anticancer activity against MCF-7 and A549 cell lines . Most of the tested compounds showed prominent activity against both cancer cell lines .
Crystal Structure Analysis
The crystal structure of 3,4,5-trimethoxy-N-(4-(4-methoxyphenyl)-6-phenyl pyridin-2-yl)benzamide has been studied . The compound crystallizes in the monoclinic space group P2 1 /c with a = 13.448 (3) Å, b = 18.975 (4) Å, c = 19.670 (4) Å, β = 105.63 (1)°, V = 4833.8 Å 3, Z = 4 .
Antimicrobial Assessment
Derivatives of 3,4,5-trimethoxycinnamamide have been synthesized and characterized for their antimicrobial properties .
Cell Viability Assessment
MTT assay, a method to assess cell viability as a function of redox potential, has been used to test the activity of 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide . Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan .
Anxiety Treatment
The elevated plus maze (EPM) test, a suitable rodent model of anxiety, has been used to discover novel anxiolytic agents and investigate the psychological and neurochemical basis of anxiety . Derivatives of 3,4,5-trimethoxycinnamamide have been used in this context .
Stress Amelioration
Derivatives of 3,4,5-trimethoxycinnamamide have been studied for their potential to ameliorate stress .
Mechanism of Action
Target of Action
The primary targets of 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play critical roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth, respectively .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. For instance, it inhibits the polymerization of tubulin, a crucial process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation , affecting signal transduction pathways.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division . Its inhibition of Hsp90 can lead to the degradation of client proteins, affecting multiple signaling pathways . The compound’s inhibition of TrxR disrupts the cellular redox balance, leading to oxidative stress .
Pharmacokinetics
The compound’s molecular weight (37040) and structure suggest that it may have good bioavailability .
Result of Action
The compound’s action results in a variety of cellular effects. For example, it can trigger caspase activation, leading to programmed cell death or apoptosis . It also inhibits Taq polymerase and telomerase, affecting DNA replication and cell aging .
properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-oxo-3-phenylchromen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-29-19-13-16(14-20(30-2)23(19)31-3)24(28)26-25-21(15-9-5-4-6-10-15)22(27)17-11-7-8-12-18(17)32-25/h4-14H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSITTNUAADFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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